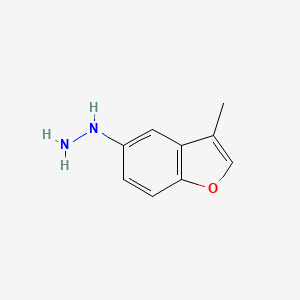
(3-Methylbenzofuran-5-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methylbenzofuran-5-yl)hydrazine” is a chemical compound with the following structure:
This compound
It belongs to the class of benzofuran derivatives, which are aromatic heterocyclic compounds containing a benzene ring fused with a furan ring. The compound’s systematic name is 3-methyl-1-benzofuran-5-ylhydrazine. Let’s explore its properties and applications further.
Preparation Methods
The synthesis of “(3-Methylbenzofuran-5-yl)hydrazine” involves the reaction of ortho-hydroxyacetyl (linear or angular) 3-methylbenzofuran with substituted hydrazines. Here’s a general procedure for its preparation:
Synthesis of Hydrazones:
Chemical Reactions Analysis
“(3-Methylbenzofuran-5-yl)hydrazine” can participate in various chemical reactions:
Oxidation and Reduction: It may undergo oxidation or reduction reactions.
Substitution Reactions: It can react with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Common Reagents: Reagents like acids, bases, and oxidizing agents are commonly used.
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects.
Industry: May find applications in organic synthesis and materials science.
Mechanism of Action
The exact mechanism by which “(3-Methylbenzofuran-5-yl)hydrazine” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzofuran derivatives.
Similar Compounds: Explore related compounds, such as other benzofurans or hydrazines.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methyl-1-benzofuran-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N2O/c1-6-5-12-9-3-2-7(11-10)4-8(6)9/h2-5,11H,10H2,1H3 |
InChI Key |
URRGXYKPMMXGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


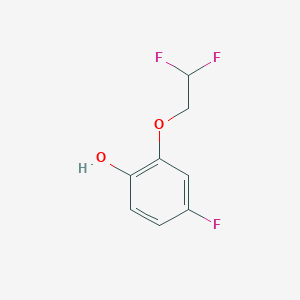
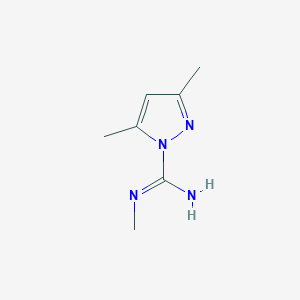
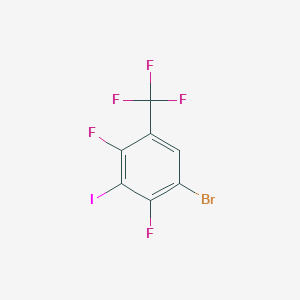
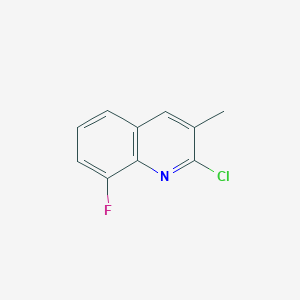
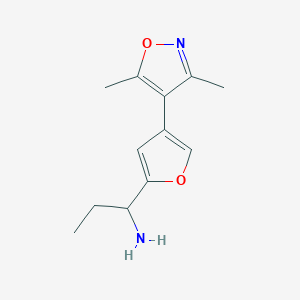
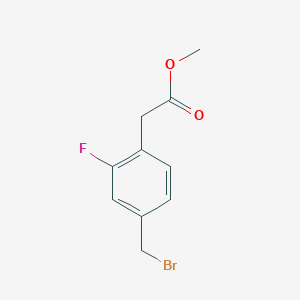
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)
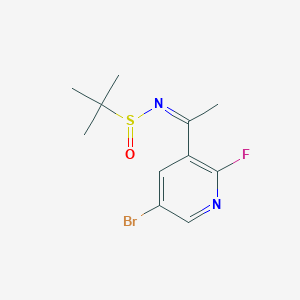
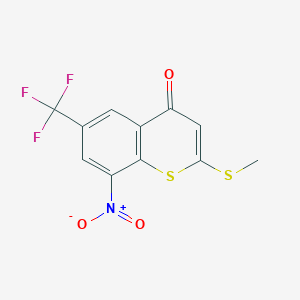
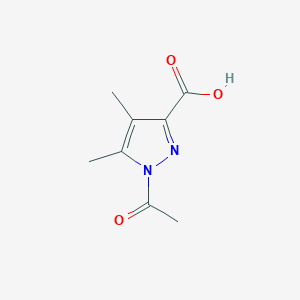
![4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester](/img/structure/B12855354.png)
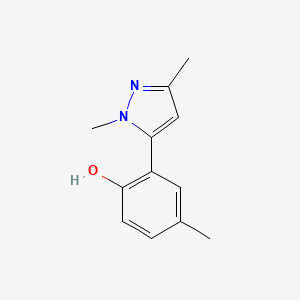
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
![2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole](/img/structure/B12855365.png)
